molecular formula C17H21NO B12811333 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- CAS No. 55877-07-1

8-Quinolinol, 7-(2-ethyl-1-hexenyl)-

Cat. No.: B12811333
CAS No.: 55877-07-1
M. Wt: 255.35 g/mol
InChI Key: KVXNGMXXHWBFRX-UHFFFAOYSA-N
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Description

8-Quinolinol, 7-(2-ethyl-1-hexenyl)-: is a chemical compound known for its unique structure and properties. It is a derivative of 8-quinolinol, which is a compound that has been widely studied for its coordination chemistry and biological activities. The addition of the 7-(2-ethyl-1-hexenyl) group enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- typically involves the alkylation of 8-quinolinol with 2-ethyl-1-hexenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against a range of microorganisms, making it a candidate for the development of new antimicrobial agents.

Medicine: In medicine, derivatives of 8-quinolinol are explored for their therapeutic potential. The 7-(2-ethyl-1-hexenyl) group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy as a drug candidate.

Industry: Industrially, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- involves its interaction with metal ions and biological targets. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is crucial in its antimicrobial activity, as it can disrupt metal-dependent enzymes and processes in microorganisms. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially enhancing its ability to penetrate and exert its effects.

Comparison with Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar coordination chemistry but lacking the 7-(2-ethyl-1-hexenyl) group.

    7-(2-Ethyl-1-hexenyl)-8-hydroxyquinoline: A closely related compound with similar properties but different substitution patterns.

Uniqueness: The presence of the 7-(2-ethyl-1-hexenyl) group in 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- imparts unique properties such as increased lipophilicity and enhanced biological activity. This makes it distinct from other quinoline derivatives and valuable for specific applications in research and industry.

Properties

CAS No.

55877-07-1

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

7-(2-ethylhex-1-enyl)quinolin-8-ol

InChI

InChI=1S/C17H21NO/c1-3-5-7-13(4-2)12-15-10-9-14-8-6-11-18-16(14)17(15)19/h6,8-12,19H,3-5,7H2,1-2H3

InChI Key

KVXNGMXXHWBFRX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC1=C(C2=C(C=CC=N2)C=C1)O)CC

Origin of Product

United States

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